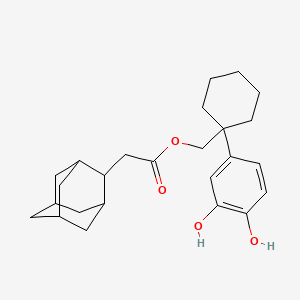
Chx-HT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane-Hydroxytyrosol (Chx-HT) is a novel synthesized derivative of hydroxytyrosol, a phenolic compound found in olive oil. This compound has gained attention due to its enhanced anti-cancer efficacy, particularly in ovarian cancer cells. This compound exhibits significant biological activities, including anti-proliferative and pro-apoptotic effects, making it a promising candidate for therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane-Hydroxytyrosol involves the chemical modification of hydroxytyrosol. The process typically includes the following steps:
Hydroxytyrosol Extraction: Hydroxytyrosol is extracted from olive oil or synthesized through chemical methods.
Cyclohexane Derivatization: Hydroxytyrosol is reacted with cyclohexane under specific conditions to form the Chx-HT compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include:
Raw Material Preparation: Sourcing and preparing hydroxytyrosol and cyclohexane.
Reaction Optimization: Scaling up the reaction conditions to industrial levels, ensuring consistent quality and yield.
Purification and Quality Control: Employing purification techniques such as chromatography to isolate this compound and conducting quality control tests to verify its purity and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexane-Hydroxytyrosol undergoes various chemical reactions, including:
Reduction: Reduction reactions may be used to modify the functional groups of this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, enhancing its properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used to induce oxidation in this compound.
Reducing Agents: Sodium borohydride or other reducing agents can be employed for reduction reactions.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different biological activities. For example, oxidation of this compound leads to the formation of ROS, which are critical for its anti-cancer effects .
Wissenschaftliche Forschungsanwendungen
Cyclohexane-Hydroxytyrosol has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Cyclohexane-Hydroxytyrosol involves several molecular targets and pathways:
Reactive Oxidative Species (ROS) Production: Chx-HT induces the production of ROS, leading to oxidative stress and apoptosis in cancer cells.
Autophagy Inhibition: This compound blocks autophagic flux by obstructing the maturation of lysosomal cathepsins, which is crucial for its anti-cancer effects.
Metabolic Remodeling: This compound remodels glucose and lipid metabolism by reducing fatty acid β-oxidation and increasing glycolysis and de novo fatty acid synthesis.
Molecular Pathways: The compound activates the p-AMPK/p-mTOR/p-ULK1 pathway in response to energy deficit, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Cyclohexane-Hydroxytyrosol can be compared with other phenolic compounds and hydroxytyrosol derivatives:
Eigenschaften
Molekularformel |
C25H34O4 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
[1-(3,4-dihydroxyphenyl)cyclohexyl]methyl 2-(2-adamantyl)acetate |
InChI |
InChI=1S/C25H34O4/c26-22-5-4-20(13-23(22)27)25(6-2-1-3-7-25)15-29-24(28)14-21-18-9-16-8-17(11-18)12-19(21)10-16/h4-5,13,16-19,21,26-27H,1-3,6-12,14-15H2 |
InChI-Schlüssel |
GIBLRNAXKZVZHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(COC(=O)CC2C3CC4CC(C3)CC2C4)C5=CC(=C(C=C5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



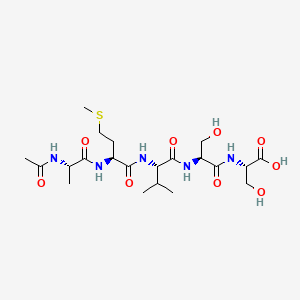
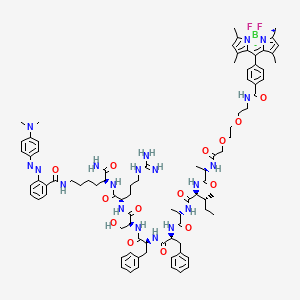
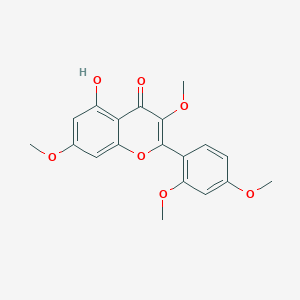
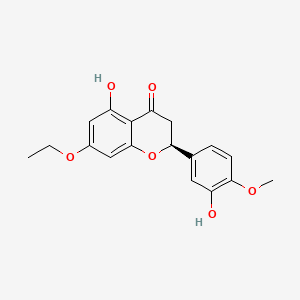

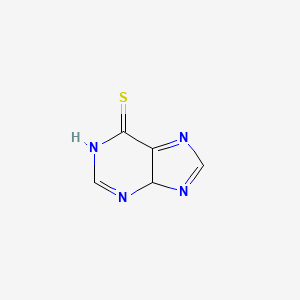
![2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-3,4-dihydro-3,8-dimethyl-4-oxo-6-quinazolinecarbonitrile](/img/structure/B12367428.png)
![[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl] 2-bromoacetate](/img/structure/B12367444.png)

![5-Bromo-N-(1-Ethyl-2-Oxo-1,2-Dihydrobenzo[cd]indol-6-Yl)-2-Methoxybenzenesulfonamide](/img/structure/B12367465.png)

![8-[4-[(dimethylamino)methyl]-2-methylphenyl]-5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]imidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B12367477.png)

